molecular formula C22H25N3O3S2 B2966033 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313515-87-6

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2966033
CAS No.: 313515-87-6
M. Wt: 443.58
InChI Key: ODMYJDIRZXMKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dipropylsulfamoyl group and a phenyl-thiazolyl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and the thiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the benzamide derivative with dipropylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors and influencing downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • 4-(ethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • 4-(butylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Uniqueness

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-14-25(15-4-2)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(16-29-22)17-8-6-5-7-9-17/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMYJDIRZXMKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.